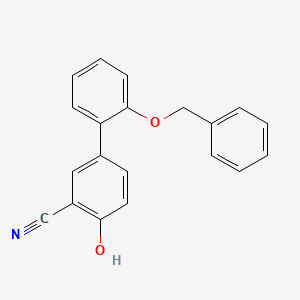

4-(2-Benzyloxyphenyl)-2-cyanophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(2-phenylmethoxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c21-13-17-12-16(10-11-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-12,22H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWSCPZESWKOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685000 | |

| Record name | 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-12-6 | |

| Record name | 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Current Status and Research Gaps Pertaining to 4 2 Benzyloxyphenyl 2 Cyanophenol

A comprehensive survey of scientific databases reveals a conspicuous absence of in-depth research focused specifically on 4-(2-Benzyloxyphenyl)-2-cyanophenol. Its presence is primarily noted in chemical supplier catalogs, which provide basic physicochemical properties. This scarcity of dedicated research underscores a significant gap in the current body of chemical knowledge.

The biphenyl (B1667301) scaffold, a core component of the molecule, is a well-established pharmacophore and a key structural element in materials science. nih.govijsdr.org Extensive research has been conducted on the synthesis and application of various biphenyl derivatives. nih.govrsc.orgmdpi.com Similarly, cyanophenols are recognized as important intermediates in the synthesis of agrochemicals, pharmaceuticals, and liquid crystals. mdpi.com The benzyloxy group is also a common functional group in organic synthesis, often used as a protecting group or to enhance the biological activity of a molecule. nih.govnih.gov

Despite the wealth of information on these individual components, the synergistic effects and unique properties arising from their specific arrangement in this compound have yet to be investigated. This lack of empirical data presents a clear research gap. Key areas that remain unexplored include:

Validated Synthesis: While general methods for the synthesis of biphenyls, such as the Suzuki coupling reaction, are well-documented, a specific, optimized, and high-yield synthesis for this compound has not been reported in peer-reviewed literature. mdpi.com

Spectroscopic and Crystallographic Data: Detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is not publicly available. Furthermore, its solid-state structure, which could be elucidated through X-ray crystallography, remains unknown.

Physicochemical Properties: Experimentally determined properties such as melting point, boiling point, solubility, and pKa are not well-documented.

Biological Activity: There are no published studies on the potential biological or pharmacological activities of this compound.

Material Properties: Its potential applications in materials science, for instance as a liquid crystal or in the development of novel polymers, have not been explored.

The following table summarizes the basic computed properties available from chemical suppliers, which currently represent the bulk of accessible information for this compound.

| Property | Value |

| Molecular Formula | C20H15NO2 |

| Molecular Weight | 301.34 g/mol |

| XLogP3 | 4.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

This data is based on computational models and has not been experimentally verified in published research.

Interdisciplinary Relevance of 4 2 Benzyloxyphenyl 2 Cyanophenol in Chemical Sciences

Retrosynthetic Analysis and Key Disconnection Strategies for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. researchgate.net For this compound, the most logical and effective disconnection strategy involves severing the carbon-carbon bond that links the two phenyl rings. This approach falls under the category of cross-coupling reactions, with the Suzuki-Miyaura coupling being a prime candidate.

This primary disconnection simplifies the target molecule into two key synthons: a nucleophilic organoboron species and an electrophilic aryl halide. These synthons correspond to the following readily accessible or synthesizable reagents:

Reagent 1: 2-Benzyloxyphenylboronic acid

Reagent 2: 4-Halo-2-cyanophenol (e.g., 4-Bromo-2-cyanophenol)

2-Benzyloxyphenylboronic acid is a known compound that is commercially available, simplifying one branch of the synthesis. ontosight.aisamaterials.comsigmaaldrich.comscbt.com The synthesis of the second key intermediate, 4-Bromo-2-cyanophenol , requires a multi-step pathway from simpler starting materials, which will be detailed in the following section. This retrosynthetic blueprint provides a clear and efficient roadmap for the construction of the target molecule.

Novel Synthetic Routes for this compound

Building upon the retrosynthetic analysis, the forward synthesis can be designed using both multi-step and potentially more streamlined one-pot approaches.

A robust multi-step synthesis hinges on the successful preparation of the key intermediates and their subsequent coupling.

Step 1: Synthesis of 4-Bromo-2-cyanophenol

A plausible route to this crucial intermediate begins with a commercially available precursor such as 3-amino-4-bromophenol (B174537). The synthesis involves the conversion of the amino group to a nitrile via the Sandmeyer reaction.

Diazotization: The amino group of 3-amino-4-bromophenol is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.

Cyanation: The resulting diazonium salt is then reacted with a cyanide salt, typically copper(I) cyanide (CuCN), to introduce the nitrile group onto the aromatic ring, yielding 4-Bromo-2-cyanophenol. The phenolic hydroxyl group generally does not interfere with the Sandmeyer reaction.

Step 2: Suzuki-Miyaura Cross-Coupling

With both key fragments in hand, the central biaryl bond is formed using the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the aryl halide (4-Bromo-2-cyanophenol) with the organoboron reagent (2-Benzyloxyphenylboronic acid). acs.orgnih.gov

The optimization of this key step is critical for achieving a high yield and purity of the final product. Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent system.

Interactive Table: Suzuki-Miyaura Coupling Conditions for Biaryl Synthesis This table presents a hypothetical set of conditions based on typical Suzuki-Miyaura reactions for similar substrates. The optimal conditions would require experimental validation.

Reaction: 4-Bromo-2-cyanophenol + 2-Benzyloxyphenylboronic acid → this compound

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Potential Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (3%) | - | Na₂CO₃ | Toluene (B28343)/Water | 90 | 75-85 |

| Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-95 |

| Pd/C (5%) | - | K₂CO₃ | Water | 80-100 | 70-90 |

Yields are estimates based on literature for analogous reactions and are subject to experimental optimization.

To improve efficiency and reduce the number of isolation steps, a one-pot or tandem reaction strategy could be developed. One such approach involves the in situ activation of a phenol (B47542) for cross-coupling. rsc.org For instance, a dihydric phenol could be selectively monofunctionalized to a tosylate or fluorosulfate, which then undergoes a Suzuki coupling in the same reaction vessel.

An alternative novel approach would be to employ transition-metal-free methods, such as those involving aryne intermediates. acs.orgnih.gov A cascade reaction beginning with a suitably substituted Kobayashi precursor could potentially form the biaryl bond through nucleophilic addition and rearrangement, offering a completely different catalytic paradigm. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry is essential for developing sustainable synthetic routes. The proposed synthesis of this compound can be made more environmentally friendly in several ways, particularly in the key Suzuki-Miyaura coupling step. gctlc.org

Safer Solvents: Traditional solvents like dioxane and toluene can be replaced with greener alternatives. Studies have shown that Suzuki couplings can be effectively performed in water or in bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). cdnsciencepub.comnih.govrsc.org

Energy Efficiency: The use of highly active catalyst systems can lower reaction temperatures and shorten reaction times, thereby reducing energy consumption. gctlc.org Microwave-assisted heating can also significantly accelerate the reaction, leading to energy savings compared to conventional heating. acs.orgnih.gov

Catalysis: The use of heterogeneous catalysts, such as palladium on charcoal (Pd/C), simplifies product purification and allows for the potential recovery and recycling of the expensive palladium catalyst. acs.orgacs.org Reducing catalyst loading to parts-per-million (ppm) levels is a key goal in green process development.

Atom Economy: While cross-coupling reactions inherently generate stoichiometric salt byproducts, choosing bases like potassium carbonate, which has a higher atom economy than phosphate (B84403) bases, and ensuring high conversion rates can maximize the efficiency of atom use.

Scale-Up Considerations and Process Chemistry for this compound

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed through careful process chemistry. mt.com

Catalyst Cost and Removal: Palladium is a precious and costly metal. Therefore, on a large scale, minimizing catalyst loading is crucial. Furthermore, stringent regulations for pharmaceuticals require the removal of residual palladium from the final product to very low levels. This necessitates developing and validating effective purification strategies, such as treatment with metal scavengers or specialized filtration. researchgate.net

Reaction Kinetics and Thermodynamics: Understanding the thermal profile of the reaction is critical for safety. Exothermic events, particularly in the cross-coupling step, must be carefully controlled to prevent runaway reactions. Flow chemistry offers a significant advantage here, as the small reaction volume within a microreactor allows for superior heat transfer and temperature control. acs.org

Process Robustness: A scalable process must be robust, meaning it consistently produces the product in high yield and purity despite small variations in reaction parameters. Design of Experiments (DoE) can be used to identify critical process parameters and establish a reliable operating range. mt.com

Continuous Manufacturing (Flow Chemistry): Implementing the Suzuki coupling step in a continuous flow reactor can offer enhanced safety, better consistency, and the potential for easier scale-up (by "numbering-up" or running the reactor for longer periods) compared to traditional batch processing. acs.orgscispace.com

Chemical Reactivity and Transformation Studies of 4 2 Benzyloxyphenyl 2 Cyanophenol

Functional Group Interconversions of 4-(2-Benzyloxyphenyl)-2-cyanophenol

The phenol (B47542), nitrile, and benzyl (B1604629) ether functionalities in this compound are amenable to a range of interconversion reactions, allowing for the synthesis of diverse derivatives.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation to yield the corresponding ethers and esters. For instance, reaction with an alkyl halide in the presence of a base such as potassium carbonate would yield the dialkoxy derivative. Esterification can be achieved using an acyl chloride or anhydride (B1165640) with a base catalyst.

The cyano group is a versatile functional handle that can be transformed into several other functionalities. Acid- or base-catalyzed hydrolysis of the nitrile would afford the corresponding carboxylic acid, 4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid. Reduction of the nitrile group, for example using lithium aluminum hydride, would yield the corresponding primary amine, 4-(2-Benzyloxyphenyl)-2-(aminomethyl)phenol.

The benzyl ether linkage is susceptible to cleavage under various conditions. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, would cleave the benzyl ether to furnish the corresponding dihydroxybiphenyl derivative, 4-(2-hydroxyphenyl)-2-cyanophenol. This debenzylation is a common protecting group strategy in organic synthesis.

| Starting Material | Reagent(s) and Conditions | Product | Transformation |

| This compound | Alkyl halide, K2CO3, Acetone | 4-(2-Benzyloxyphenyl)-2-alkoxybenzonitrile | O-Alkylation of phenol |

| This compound | Acyl chloride, Pyridine, CH2Cl2 | 4-(2-Benzyloxyphenyl)-2-acyloxybenzonitrile | O-Acylation of phenol |

| This compound | H3O+, heat | 4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid | Nitrile hydrolysis |

| This compound | 1. LiAlH4, THF; 2. H2O | 4-(2-Benzyloxyphenyl)-2-(aminomethyl)phenol | Nitrile reduction |

| This compound | H2, Pd/C, Ethanol | 4-(2-hydroxyphenyl)-2-cyanophenol | Debenzylation |

Electrophilic and Nucleophilic Reactivity Profiles of this compound

The electron-rich nature of the phenolic ring and the presence of the activating hydroxyl and benzyloxy groups make the molecule susceptible to electrophilic aromatic substitution. The directing effects of these substituents will govern the position of substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the benzyloxy group is also an activating ortho-, para-director. In this specific molecule, the positions ortho and para to the hydroxyl group are already substituted. Therefore, electrophilic attack is most likely to occur on the phenolic ring at the position ortho to the hydroxyl group (C3) and ortho to the biphenyl (B1667301) linkage (C5). The benzyloxy-substituted ring is also activated, and electrophilic substitution could occur on this ring as well, primarily at the positions ortho and para to the benzyloxy group.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For instance, bromination of 4-cyanophenol is known to yield the dibrominated product, and similar reactivity can be expected for this compound, with the positions of substitution being influenced by the existing substituents. chemicalbook.comchemdad.com

The nucleophilic reactivity of this compound is centered on the phenoxide anion, which can be generated by treatment with a base. This phenoxide is a potent nucleophile and can participate in substitution reactions, for example, with alkyl halides in Williamson ether synthesis.

Conversely, the molecule can act as an electrophile in nucleophilic aromatic substitution (SNA) reactions under specific conditions. While the benzene (B151609) rings are generally electron-rich, the presence of the electron-withdrawing cyano group can activate the ring towards nucleophilic attack, particularly if a good leaving group is present on the ring. However, without a suitable leaving group, such reactions are generally unfavorable. A more plausible scenario for nucleophilic substitution involves the generation of a phenoxyl radical, which can dramatically increase the electrophilicity of the aromatic ring. nih.gov

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Electrophilic Bromination | Br2, FeBr3 | Bromo-substituted derivatives | Substitution expected on the phenolic ring at C3 or C5. |

| Electrophilic Nitration | HNO3, H2SO4 | Nitro-substituted derivatives | Substitution expected on the phenolic ring at C3 or C5. |

| Williamson Ether Synthesis | Alkyl halide, NaH | O-alkylated ether | Reaction at the phenolic hydroxyl group. |

Radical Reactions and Photochemical Transformations Involving this compound

The phenolic moiety of this compound can participate in radical reactions. The hydrogen atom of the hydroxyl group can be abstracted by a radical initiator to form a phenoxyl radical. These types of radicals can be involved in various coupling reactions. For example, the 2,4,6-tri-t-butylphenoxyl radical is a well-studied stable radical that undergoes various reactions. rsc.org The stability of the phenoxyl radical of this compound would be influenced by the delocalization of the unpaired electron across the biphenyl system.

Photochemical transformations of biphenyl derivatives can lead to interesting cyclization reactions. nih.gov Upon irradiation, it is conceivable that this compound could undergo an intramolecular cyclization. One possibility is a photo-induced cyclization between the two phenyl rings to form a dibenzofuran (B1670420) core. This type of reaction often proceeds through an excited state followed by the elimination of a molecule, in this case, potentially involving the benzylic group. The photochemistry of biphenyl cyclobutenones has been shown to result in 6π-photoelectrocyclization reactions. nih.gov While the structure is different, it highlights the potential for photo-induced ring formations in biphenyl systems.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity, the preference for reaction at one position over another, is a key consideration in the reactions of this compound. wikipedia.orglibretexts.org In electrophilic aromatic substitution, the positions of attack are dictated by the combined directing effects of the hydroxyl, cyano, and benzyloxyphenyl groups. The powerful ortho,para-directing hydroxyl group will strongly favor substitution at the available ortho positions (C3 and C5) of the phenolic ring. The steric bulk of the benzyloxyphenyl group at C4 may hinder attack at the adjacent C3 and C5 positions to some extent, potentially leading to a mixture of products.

Stereoselectivity becomes relevant due to the potential for atropisomerism in substituted biphenyls. youtube.comyoutube.com Biphenyls with bulky substituents at the ortho positions of the bond connecting the two rings can exhibit hindered rotation, leading to the existence of stable, non-superimposable mirror-image isomers called atropisomers. In this compound, the substituents are at the 2- and 2'- positions (cyano and benzyloxy groups, respectively). The steric hindrance caused by these groups, particularly the benzyloxy group, could potentially restrict free rotation around the biphenyl C-C bond, making the molecule chiral and capable of existing as a pair of enantiomers. Any reaction that does not disrupt this axial chirality would proceed with retention of configuration, while reactions at the chiral axis could potentially lead to racemization or diastereomeric products if another stereocenter is present. The degree of rotational restriction would determine the stability of these atropisomers at room temperature. wikipedia.org

| Reaction Type | Key Factors Influencing Selectivity | Expected Outcome |

| Electrophilic Aromatic Substitution | Electronic effects of -OH and -CN groups. Steric hindrance from the benzyloxyphenyl group. | Preferential substitution at C3 and C5 of the phenolic ring. |

| Reactions involving the biphenyl axis | Steric bulk of ortho substituents (cyano and benzyloxy groups). | Potential for atropisomerism, leading to chiral molecules. Reactions may be stereoselective. |

Advanced Structural Characterization and Spectroscopic Analysis of 4 2 Benzyloxyphenyl 2 Cyanophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(2-Benzyloxyphenyl)-2-cyanophenol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For a molecule like this compound, both ¹H and ¹³C NMR would provide crucial information about its chemical environment, connectivity, and stereochemistry.

In the absence of specific data for the target compound, we can predict the expected NMR spectra based on its constituent parts and data from similar structures like 4-benzyloxy biphenyl (B1667301). The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings and the benzylic methylene (B1212753) protons. The protons on the cyanophenol ring would likely appear as complex multiplets due to their spin-spin coupling, while the protons of the benzyloxyphenyl ring would also exhibit characteristic splitting patterns. The benzylic protons would likely appear as a singlet, integrating to two protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the quaternary carbons, including the carbon attached to the cyano group, the hydroxyl group, and the ether linkage, as well as the carbons of the biphenyl system and the benzyl (B1604629) group.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks within the molecule. It would be crucial for tracing the connectivity of protons on each of the aromatic rings, helping to differentiate between the protons of the cyanophenol and the benzyloxyphenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be particularly useful in determining the preferred conformation of the molecule in solution, for example, by showing correlations between the protons of the benzyl group and the adjacent phenyl ring.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in the solid state, especially if the compound is crystalline. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample. ssNMR can reveal information about polymorphism (the existence of different crystal forms), which can be critical for pharmaceutical applications. It can also provide insights into intermolecular interactions in the solid state.

X-ray Crystallography and Crystal Structure Analysis of this compound

In the absence of data for the target compound, the crystal structure of a close analogue, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate , provides valuable insights into the expected structural features. nih.gov This analogue shares the key cyano-biphenyl and benzyloxy functionalities.

The crystal structure of this analogue reveals a non-planar conformation of the biphenyl unit, with a significant dihedral angle between the two phenyl rings. nih.gov A similar twisted conformation would be expected for this compound due to steric hindrance between the ortho substituents. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Table 1: Selected Crystallographic Data for the Analogue 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Biphenyl) | 38.14 (2)° |

| C-O-C-C Torsion Angle (Benzyloxy) | 179.1 (2)° |

Data obtained from a closely related analogue compound.

Mass Spectrometry Techniques for Fragmentation Pathway Determination of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed.

The high-resolution mass spectrum would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the fragmentation pathways. Based on the structure, some expected key fragmentation patterns would include:

Cleavage of the benzyl group: A prominent fragmentation would be the loss of the benzyl group (C₇H₇), leading to a fragment ion corresponding to the hydroxyphenyl-cyanophenol core.

Loss of the benzyloxy group: Cleavage of the C-O bond of the ether linkage would result in the loss of the benzyloxy radical.

Fragmentation of the biphenyl core: The biphenyl structure itself can undergo characteristic fragmentations, including the loss of small neutral molecules like HCN from the cyano-substituted ring.

The study of hydroxylated polychlorinated biphenyls has shown that mass spectrometry is a sensitive method for their detection and characterization. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the following functional groups:

O-H stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group. The exact position and shape of this band can provide information about hydrogen bonding.

C≡N stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹ in both FT-IR and Raman spectra would confirm the presence of the cyano group.

C-O stretch: The stretching vibrations of the ether and phenolic C-O bonds would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch) would be characteristic of the aromatic rings.

Studies on substituted biphenyls, such as 2-aminobiphenyl, have demonstrated the utility of combining experimental FT-IR and Raman data with Density Functional Theory (DFT) calculations to achieve a detailed assignment of the vibrational modes. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 |

| Aromatic C-H stretch | 3000-3100 |

| Cyano C≡N stretch | 2220-2260 |

| Aromatic C=C stretch | 1400-1600 |

| C-O stretch | 1000-1300 |

These are predicted ranges based on known functional group frequencies.

Chiroptical Spectroscopy (CD, ORD) if Applicable to Analogues

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, or if it were to form atropisomers (chiral conformers that are stable to rotation around a single bond), then chiroptical techniques would be applicable.

For instance, hindered rotation around the biphenyl linkage can lead to stable atropisomers in appropriately substituted biphenyls. If the ortho positions of the biphenyl core in an analogue were substituted with bulky groups, it could lead to restricted rotation and the existence of stable enantiomeric conformers. In such cases, CD and ORD spectroscopy would be powerful tools to determine the absolute configuration of the atropisomers. rsc.orgmdpi.com The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the stereochemistry of the molecule, often aided by theoretical calculations. rsc.org

Computational and Theoretical Chemistry of 4 2 Benzyloxyphenyl 2 Cyanophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of 4-(2-Benzyloxyphenyl)-2-cyanophenol

No specific studies utilizing Density Functional Theory (DFT) to calculate the electronic structure or analyze the molecular orbitals (such as HOMO and LUMO) of this compound were found in the public domain. While DFT is a common method for evaluating such properties in phenolic and biphenyl-like compounds, research specific to this molecule has not been published or is not widely accessible. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes of this compound

There are no publicly available research articles or data detailing the conformational analysis or the potential energy landscapes for this compound. Such studies, which are crucial for understanding the molecule's three-dimensional structure and flexibility, have not been reported for this specific compound. The rotational barriers around the single bonds, particularly the ether linkage and the bond connecting the two phenyl rings, are key aspects that would be explored in such an analysis. wikipedia.org

Reaction Energetics and Transition State Modeling for Transformations Involving this compound

A search of scientific literature yielded no information on the reaction energetics or transition state modeling for any chemical transformations involving this compound. Theoretical studies that model reaction pathways, calculate activation energies, and characterize transition state geometries for this compound are not available in published research.

Molecular Dynamics Simulations of this compound in Various Environments

No studies reporting the use of molecular dynamics (MD) simulations to investigate the behavior of this compound in different environments (e.g., in various solvents or interacting with other molecules) were identified. MD simulations provide insight into the dynamic nature of molecules over time, but this computational technique has not been applied to this specific compound in any publicly accessible research. nih.govacs.org

Quantitative Structure-Property Relationship (QSPR) Studies of this compound and its Derivatives (Excluding biological SAR)

No Quantitative Structure-Property Relationship (QSPR) studies for this compound or its derivatives were found. QSPR models mathematically correlate chemical structures with their physical or chemical properties. While such studies exist for broader classes of biphenyls and phenols, none have specifically included or focused on the target compound to predict its properties. nih.govbohrium.comfrontiersin.orgmdpi.com

Based on a thorough review of available literature, there is a notable absence of specific computational and theoretical chemistry research on This compound . The topics of DFT calculations, conformational analysis, reaction energetics, molecular dynamics simulations, and QSPR studies remain unexplored for this particular molecule in the public scientific domain.

Derivatization Strategies and Scaffold Modification of 4 2 Benzyloxyphenyl 2 Cyanophenol

Synthesis of Analogues and Homologues of 4-(2-Benzyloxyphenyl)-2-cyanophenol

A comprehensive search of scientific literature did not yield any specific examples of the synthesis of analogues or homologues of this compound. Consequently, there are no reported research findings or data tables detailing structural variations of this particular compound.

Strategies for Diversification of the this compound Scaffold

There is currently no available scientific literature detailing specific strategies for the diversification of the this compound scaffold. Research focusing on modifying the core biphenyl (B1667301) structure or introducing new functional groups onto this specific framework has not been published.

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modification of this compound

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the modification of aromatic scaffolds, no studies have been found that specifically employ this compound as a substrate. The application of common cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination to this compound has not been documented in the reviewed literature.

Exploiting the Cyanophenol and Benzyloxyphenyl Moieties for Derivatization

The functional groups present in this compound, namely the cyanophenol and benzyloxyphenyl moieties, offer theoretical points for chemical derivatization. The phenolic hydroxyl group could potentially undergo etherification, esterification, or serve as a directing group in electrophilic aromatic substitution. The nitrile group could be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The benzyl (B1604629) ether could be cleaved to reveal a second phenolic hydroxyl group, which could then be further functionalized.

However, despite these theoretical possibilities, a thorough review of the scientific literature and chemical databases did not uncover any specific research that has exploited these moieties for the derivatization of this compound. As such, there are no published experimental details or data tables to present on this topic.

Mechanistic Investigations of Chemical Processes Involving 4 2 Benzyloxyphenyl 2 Cyanophenol

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway involving 4-(2-Benzyloxyphenyl)-2-cyanophenol is its transformation into more complex heterocyclic structures, which often serve as the core of pharmacologically active molecules. A significant transformation is its use in the synthesis of Fevipiprant (NVP-QAW039), where the cyanophenol derivative undergoes a multi-step conversion.

The synthesis of the Fevipiprant precursor involves the reaction of this compound. The initial step is a debenzylation to unmask the phenolic hydroxyl group. This is typically followed by a reaction sequence that ultimately leads to the formation of a dibenzofuran (B1670420) ring system.

A plausible, though not explicitly detailed in publicly available literature, pathway for the cyclization would involve the following conceptual steps:

Debenzylation : The benzyl (B1604629) protecting group on the phenol (B47542) is removed, commonly through catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source) or using a Lewis acid, to yield the corresponding dihydroxydiphenyl derivative.

Activation : The resulting phenol can then be activated for cyclization. In related syntheses of dibenzofurans from biphenyls, this often involves an oxidative coupling mechanism.

Intramolecular Cyclization : The activated intermediate undergoes an intramolecular C-O bond formation to construct the central furan (B31954) ring of the dibenzofuran core. This step is often the most mechanistically complex and can be influenced by various factors.

Intermediates in these pathways would include the debenzylated diol and potentially radical or cationic species during the oxidative cyclization step, depending on the specific reagents used. The cyano group plays a crucial role in activating the aromatic ring system and can be later hydrolyzed or modified in subsequent synthetic steps.

Kinetic Studies and Activation Parameters for Transformations of this compound

Detailed kinetic studies and the determination of activation parameters for the transformations of this compound are not extensively reported in peer-reviewed journals. Such data is often proprietary and contained within internal process development reports of pharmaceutical companies.

However, based on analogous chemical transformations, several factors would be expected to influence the reaction kinetics:

Temperature : As with most chemical reactions, increasing the temperature would likely increase the rate of transformation, but could also lead to the formation of undesired byproducts. The optimal temperature would need to be determined empirically.

Concentration : The concentration of the reactants, including this compound and any coupling partners or catalysts, would directly impact the reaction rate.

Catalyst Loading : In catalyzed reactions, such as the debenzylation or a potential cross-coupling cyclization, the amount of catalyst would be a critical parameter to optimize for both reaction speed and cost-effectiveness.

Role of Catalysts and Solvents in Reactions Involving this compound

The choice of catalysts and solvents is paramount in directing the outcome of reactions involving this compound. These choices influence reaction rates, yields, and the formation of impurities.

Catalysts:

For Debenzylation : Palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) is a standard and highly effective catalyst for the removal of benzyl ethers. The catalyst provides a surface for the reductive cleavage of the C-O bond.

For Cyclization : In related dibenzofuran syntheses, palladium-based catalysts are often employed for intramolecular C-H activation/C-O bond formation. Ligands on the palladium center play a crucial role in tuning its reactivity and selectivity. Copper catalysts have also been used in similar Ullmann-type C-O coupling reactions.

Solvents:

The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are critical.

Polar Aprotic Solvents : Solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are often used in cross-coupling and cyclization reactions due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.

Ethereal Solvents : Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (B130290) (2-MeTHF) are common choices for reactions involving organometallic intermediates, as they are relatively non-reactive but can solvate cations.

Aromatic Hydrocarbons : Toluene (B28343) and xylene can be used, particularly in reactions that require azeotropic removal of water or in high-temperature transformations.

The selection of the solvent can significantly affect the reaction pathway. For instance, a polar solvent might favor an ionic mechanism, while a nonpolar solvent could promote a radical pathway.

The following table summarizes the potential impact of different catalysts and solvents on key transformations of this compound, based on established principles of organic synthesis.

Table 1: Influence of Catalysts and Solvents on Transformations

| Transformation | Catalyst System | Solvent | Expected Role and Impact |

|---|---|---|---|

| Debenzylation | Pd/C, H₂ | Methanol, Ethanol | Provides a surface for catalytic hydrogenation, leading to efficient cleavage of the benzyl ether. Alcohols are good solvents for the substrate and hydrogen. |

| Intramolecular Cyclization | Palladium Acetate with a Phosphine (B1218219) Ligand | DMF, Toluene | Catalyzes the C-O bond formation. The ligand modulates the catalyst's activity and stability. High-boiling polar aprotic solvents facilitate the reaction. |

Due to the limited publicly available data, this analysis is based on well-understood principles of analogous reactions. Further experimental investigation would be necessary to fully elucidate the mechanistic nuances of processes involving this compound.

Supramolecular Chemistry and Self Assembly Properties of 4 2 Benzyloxyphenyl 2 Cyanophenol

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in 4-(2-Benzyloxyphenyl)-2-cyanophenol Assemblies

The self-assembly of this compound into larger architectures is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, capable of forming strong interactions with suitable acceptor atoms. libretexts.org In the context of this molecule, both the nitrogen atom of the cyano (-C≡N) group and the oxygen atom of the benzyloxy (-OCH₂Ph) group can act as hydrogen bond acceptors.

The formation of hydrogen bonds in assemblies of this compound can lead to a variety of supramolecular motifs. For instance, intermolecular O-H···N hydrogen bonds between the phenolic hydroxyl of one molecule and the cyano group of another can lead to the formation of linear chains or cyclic oligomers. Alternatively, O-H···O hydrogen bonds could form between the phenol (B47542) and the benzyloxy oxygen. The relative prevalence of these interactions would be influenced by steric factors and the electronic environment of the acceptor sites. Computational studies on similar cyanophenol systems have shown that the cyano group is a strong hydrogen bond acceptor.

In addition to hydrogen bonding, the three aromatic rings within the this compound structure—the cyanophenol ring, the phenyl ring of the benzyloxyphenyl group, and the benzyl (B1604629) group's phenyl ring—provide ample opportunity for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of aromatic rings, are crucial for the stabilization of supramolecular assemblies. The relative orientation of the rings (e.g., face-to-face, parallel-displaced, or T-shaped) will determine the strength and nature of these interactions. In crystal structures of related biphenyl (B1667301) compounds, π-π stacking is a common feature that dictates the packing of molecules. nih.govnasa.gov

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Hydrogen Bonding | Phenolic -OH | Cyano -N | Linear chains, cyclic oligomers |

| Hydrogen Bonding | Phenolic -OH | Benzyloxy -O- | Dimers, chains |

| π-π Stacking | Aromatic Rings | Aromatic Rings | Stacked columns, layered structures |

| C-H···π Interactions | Aromatic C-H | Aromatic Rings | Interlocking networks |

Host-Guest Chemistry Involving this compound

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. wikipedia.org The potential for this compound to participate in host-guest systems is intriguing, though likely complex.

Given its relatively large and somewhat flexible structure, it is conceivable that under certain conditions, assemblies of this compound could form a cavity or cleft capable of encapsulating a small guest molecule. This would likely be a result of a specific self-assembly process where multiple molecules of this compound arrange to create a defined binding pocket. The interior of such a pocket would likely be hydrophobic, formed by the aromatic rings, making it suitable for hosting nonpolar guests.

More plausibly, this compound could act as a guest molecule, being included within the cavity of a larger, well-defined host molecule such as a cyclodextrin, calixarene, or cucurbituril. nih.gov The choice of host would depend on the size and shape of the guest. For instance, the aromatic portions of this compound could be encapsulated within the hydrophobic cavity of a cyclodextrin in aqueous media. The binding in such a host-guest complex would be driven by hydrophobic interactions and van der Waals forces.

The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability.

Table 2: Hypothetical Host-Guest Systems Involving this compound

| Role of Compound | Potential Host/Guest Partner | Driving Forces for Complexation | Potential Outcome |

| Guest | Cyclodextrins | Hydrophobic interactions, Van der Waals forces | Increased aqueous solubility |

| Guest | Calixarenes | π-π stacking, C-H···π interactions | Selective binding and recognition |

| Host (as an assembly) | Small solvent molecules (e.g., benzene (B151609), chloroform) | Van der Waals forces, shape complementarity | Formation of inclusion compounds |

Formation of Co-crystals and Self-Assembled Structures of this compound

Co-crystals are crystalline structures composed of two or more different molecular components held together by non-covalent interactions in a stoichiometric ratio. The ability of this compound to form co-crystals stems from its capacity for robust hydrogen bonding and π-π stacking.

By introducing a co-former molecule that has complementary functional groups, it is possible to design and synthesize co-crystals of this compound. For example, a co-former with a strong hydrogen bond acceptor group, such as a pyridine or an amide, could interact with the phenolic hydroxyl group. Conversely, a co-former with a hydrogen bond donor group could interact with the cyano or benzyloxy groups. The selection of a co-former with aromatic rings could also lead to favorable π-π stacking interactions with the phenyl rings of this compound, further stabilizing the co-crystal structure.

Beyond co-crystals, the self-assembly of this compound in solution can lead to the formation of various ordered structures. The specific morphology of these self-assembled structures would be highly dependent on factors such as the solvent, temperature, and concentration. nso-journal.org In nonpolar solvents, where intermolecular hydrogen bonding would be favored, the formation of one-dimensional chains or tapes is likely. These primary assemblies could then further organize into higher-order structures through weaker interactions. In more polar solvents, the hydrophobic effect could drive the aggregation of the aromatic portions of the molecule, leading to the formation of micellar or vesicular structures.

The study of the self-assembly of molecules like this compound is fundamental to the development of new materials with tailored properties. The predictable nature of non-covalent interactions allows for the rational design of supramolecular architectures with potential applications in areas such as materials science and molecular recognition.

Exploration of Advanced Chemical Applications of 4 2 Benzyloxyphenyl 2 Cyanophenol

Catalytic Applications of 4-(2-Benzyloxyphenyl)-2-cyanophenol as a Ligand or Precursor

The molecular architecture of this compound makes it a plausible candidate for development into a specialized ligand for metal-catalyzed reactions. The phenolic hydroxyl group and the nitrogen atom of the cyano group can act as potential coordination sites for a metal center.

By modifying the phenolic hydroxyl group, this compound could be converted into more complex and sterically demanding ligands. For instance, phosphorylation of the phenol (B47542) would yield a phosphite (B83602) or phosphate (B84403) ligand, while conversion to a phosphine (B1218219) via more complex synthetic routes could open pathways to a range of chiral ligands. The biphenyl (B1667301) backbone provides a rigid and sterically bulky scaffold, which is often desirable in asymmetric catalysis for creating a defined chiral pocket around a metal center.

The benzyloxy group provides steric bulk and can influence the electronic properties of the phenyl ring system. Its presence could be crucial in fine-tuning the catalytic activity and selectivity of a derived metal complex.

Table 9.1-1: Hypothetical Catalytic Screening Parameters for a Ligand Derived from this compound

| Parameter | Description | Potential Values/Conditions to Screen |

| Metal Center | Transition metals commonly used in catalysis. | Pd, Rh, Ru, Ir, Cu, Ni |

| Reaction Type | Asymmetric reactions where chiral ligands are crucial. | Hydrogenation, Hydroformylation, Cross-Coupling |

| Ligand Modification | Conversion of the phenol to other coordinating groups. | Phosphite, Phosphoramidite, N-heterocyclic carbene |

| Performance Metric | Key indicators of catalyst efficiency and selectivity. | Yield (%), Enantiomeric Excess (ee %), Turnover Number |

Material Science Applications of this compound (e.g., optical, electronic materials)

The conjugated biphenyl system within this compound suggests potential for applications in material science, particularly in optical and electronic materials. Biphenyl derivatives are known components of liquid crystals and can form the core of organic light-emitting diodes (OLEDs) and other organic electronic devices.

The presence of the cyano group, a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, creates a push-pull electronic system across the aromatic scaffold. This arrangement can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with fluorescence. The benzyloxy group further modifies the electronic landscape and can enhance solubility in organic solvents, aiding in material processing.

These features suggest that the compound could be investigated as a building block for:

Organic Luminophores: As a fluorescent molecule for use in OLEDs or as a fluorescent sensor.

Non-linear Optical (NLO) Materials: The push-pull nature could give rise to a significant molecular hyperpolarizability, a key requirement for NLO applications.

Polymer Synthesis: The phenolic hydroxyl group provides a reactive handle for polymerization, allowing the incorporation of this chromophoric unit into larger polymer chains for advanced functional materials.

Table 9.2-1: Potential Photophysical Properties for Investigation

| Property | Analytical Technique | Hypothetical Value (for screening purposes) |

| Absorption Maximum (λ_abs) | UV-Vis Spectroscopy | 300 - 400 nm |

| Emission Maximum (λ_em) | Fluorescence Spectroscopy | 400 - 550 nm |

| Quantum Yield (Φ_F) | Comparative Fluorimetry | > 0.1 |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | > 10,000 M⁻¹cm⁻¹ |

Development of this compound as Chemical Probes for Target Identification (Excluding clinical trials or human effects)

Chemical probes are small molecules used to study and identify biological targets, such as proteins. rsc.orgnih.gov The development of a bioactive compound into a chemical probe often requires the introduction of a reporter tag (like a fluorescent group) and/or a reactive group for covalent labeling. drughunter.comnih.gov

This compound could serve as a scaffold for such a probe. Its core structure could be the "warhead" that recognizes and binds to a specific protein target. To convert it into a functional probe, further chemical modifications would be necessary:

Attachment of a Linker: The phenolic hydroxyl group is an ideal site for attaching a linker arm, which would separate the binding moiety from the reporter tag.

Introduction of a Reporter Tag: A fluorophore or a biotin (B1667282) tag could be added to the end of the linker for visualization or affinity purification of the target protein.

Incorporation of a Photo-reactive Group: For photoaffinity labeling, a group like a diazirine or an azide (B81097) could be incorporated into the molecular structure, allowing for light-induced covalent cross-linking to the target protein upon binding. rsc.org

The utility of such a probe would depend entirely on the inherent (and currently unknown) biological activity of the core this compound structure.

Table 9.3-1: Conceptual Design of a Chemical Probe from the Scaffold

| Component | Function | Potential Chemical Group | Attachment Site |

| Binding Moiety | Recognizes and binds to the biological target. | This compound core | N/A |

| Linker | Provides spatial separation. | Polyethylene glycol (PEG), Alkyl chain | Phenolic Oxygen |

| Reporter/Handle | Enables detection or purification. | Biotin, Fluorescein, Click-chemistry handle (alkyne/azide) | End of Linker |

| Reactive Group | Forms a covalent bond with the target. | Diazirine, Benzophenone | Aromatic Ring |

Potential in Analytical Chemistry as a Sensing Moiety

The functional groups on this compound offer multiple possibilities for its use as a chemical sensor or as a component in a sensing assay.

Fluorometric Sensing: If the compound is fluorescent, changes in its emission intensity or wavelength upon binding to a specific analyte (e.g., a metal ion or a small organic molecule) could form the basis of a sensor. The phenolic hydroxyl and cyano groups could act as a binding site, and analyte coordination could modulate the ICT character of the molecule, leading to a detectable optical response.

Colorimetric Sensing: The deprotonation of the phenol group would lead to the formation of a phenoxide, which would significantly alter the electronic structure and thus the color of the compound. This change could be exploited to create a colorimetric pH sensor or a sensor for analytes that promote deprotonation.

Electrochemical Sensing: The phenol group is electrochemically active and can be oxidized. This property could be used to develop an electrochemical sensor where the compound is immobilized on an electrode surface. Binding of a target analyte to the biphenyl scaffold could alter the oxidation potential of the phenol, providing a measurable signal.

Table 9.4-1: Hypothetical Sensing Applications and Target Analytes

| Sensing Mode | Target Analyte Class | Principle of Detection |

| Fluorometric | Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Chelation-enhanced or -quenched fluorescence. |

| Colorimetric | pH, Anions (e.g., F⁻, CN⁻) | Change in absorption spectrum upon deprotonation of the phenol. |

| Electrochemical | Biomolecules (e.g., DNA, proteins) | Shift in the oxidation potential of the phenol upon binding. |

Environmental Fate and Green Chemistry Perspectives of 4 2 Benzyloxyphenyl 2 Cyanophenol

Environmental Degradation Pathways of 4-(2-Benzyloxyphenyl)-2-cyanophenol

There is no available information detailing the biotic or abiotic degradation pathways of this compound. Studies on its breakdown in soil, water, or through exposure to sunlight have not been published. Consequently, its half-life in various environmental compartments is unknown, and the mechanisms by which it might be transformed by microorganisms or chemical processes like hydrolysis and photolysis have not been elucidated.

Persistence and Transformation Products in Environmental Matrices

Without degradation studies, the persistence of this compound in the environment cannot be determined. There is no data on its potential to accumulate in sediment, water, or biota. Furthermore, the identity of any potential transformation products—new chemicals formed as the parent compound degrades—remains unknown. This information is critical for understanding the full environmental impact, as transformation products can sometimes be more toxic or persistent than the original substance.

Future Research Trajectories and Interdisciplinary Opportunities in 4 2 Benzyloxyphenyl 2 Cyanophenol Chemistry

Emerging Research Areas for 4-(2-Benzyloxyphenyl)-2-cyanophenol

The unique combination of functional groups in this compound opens the door to several promising areas of research, particularly in materials science, medicinal chemistry, and catalysis.

Materials Science: Cyanophenols are known for their use as intermediates in liquid crystals. The introduction of a bulky benzyloxyphenyl group could significantly influence the mesomorphic properties, potentially leading to the development of novel liquid crystalline materials with unique phase behaviors and electro-optical properties. Future research could focus on synthesizing a series of derivatives and characterizing their liquid crystalline phases.

Medicinal Chemistry: The cyanophenol structure is a known pharmacophore with activities such as monoamine oxidase (MAO) inhibition. The benzyloxy group is also prevalent in many biologically active molecules. The combination of these two moieties in a single molecule could lead to compounds with interesting pharmacological profiles. A key research area would be the synthesis and biological evaluation of this compound and its analogues for various therapeutic targets.

Catalysis: Phenolic compounds are often used as ligands in coordination chemistry and catalysis. The nitrile group can also coordinate to metal centers. Therefore, this compound could serve as a novel bidentate or monodentate ligand for various metal catalysts. Research in this area would involve the synthesis of metal complexes and the evaluation of their catalytic activity in various organic transformations.

Table 1: Potential Research Areas and Rationale

| Research Area | Rationale | Key Investigational Parameters |

|---|---|---|

| Liquid Crystals | Cyanophenol core is common in liquid crystals; the benzyloxyphenyl group could induce novel mesophases. | Phase transition temperatures, birefringence, dielectric anisotropy. |

| Medicinal Chemistry | Cyanophenols can exhibit MAO inhibition; benzyloxyphenyl groups are common in pharmaceuticals. | In vitro and in vivo biological activity, structure-activity relationship (SAR) studies. |

Integration of this compound into Advanced Chemical Technologies

The potential properties of this compound suggest its utility in several advanced chemical technologies.

Organic Light-Emitting Diodes (OLEDs): Aromatic compounds with nitrile and ether linkages can possess interesting photophysical properties. Future studies could explore the fluorescence or phosphorescence of this compound and its derivatives for potential use as emitters or host materials in OLEDs.

Chemical Sensors: The phenolic hydroxyl group can act as a proton donor, and the aromatic rings can participate in π-π stacking interactions. These features could be exploited in the design of chemosensors for the detection of specific analytes. For instance, a sensor based on this molecule could be developed for the detection of metal ions or small organic molecules through changes in its optical or electrochemical properties. A recent study demonstrated the use of a modified sensor for the detection of 4-cyanophenol, suggesting the potential for similar applications with more complex derivatives. mdpi.com

Advanced Polymers: The phenolic hydroxyl group could be used as a monomer for the synthesis of novel polymers such as polyesters, polycarbonates, or polyethers. The bulky benzyloxyphenyl and polar nitrile groups would impart unique properties to these polymers, such as high thermal stability, specific solubility characteristics, or interesting dielectric properties.

Table 2: Potential Technological Applications

| Technology | Potential Role of this compound | Key Performance Metrics to Investigate |

|---|---|---|

| OLEDs | Emitter or host material. | Photoluminescence quantum yield, emission spectrum, device efficiency. |

| Chemical Sensors | Active sensing material. | Selectivity, sensitivity, limit of detection. |

Unaddressed Research Questions and Future Directions for this compound Studies

Given that this compound is a largely unexplored molecule, numerous fundamental research questions remain. Answering these questions will be crucial for unlocking its full potential.

Synthetic Methodologies: A primary unaddressed question is the most efficient and scalable synthetic route to produce this compound. While general methods for the synthesis of cyanophenols are known, optimizing a pathway for this specific substituted structure is a key initial step. chemicalbook.comprepchem.comgoogle.com This would involve exploring different coupling strategies and protecting group chemistries.

Physicochemical Properties: A thorough characterization of the fundamental physicochemical properties is essential. This includes determining its solubility in various solvents, its melting and boiling points, and its spectral characteristics (NMR, IR, UV-Vis, Mass Spectrometry). These data are foundational for any subsequent research and application development.

Structure-Property Relationships: How does the specific substitution pattern (the relative positions of the benzyloxy, cyano, and hydroxyl groups) influence the molecule's properties? A systematic study involving the synthesis and characterization of isomers would provide valuable insights into structure-property relationships. For instance, the properties of 2-cyanophenol and 4-cyanophenol are known to differ, and a similar systematic investigation for this more complex derivative would be highly informative. chemicalbook.comnih.govchemdad.com

Reactivity and Derivatization: What is the chemical reactivity of this compound? Exploring reactions at the hydroxyl, nitrile, and aromatic rings will be crucial for creating a library of derivatives with tailored properties for various applications.

Table 3: Key Unaddressed Research Questions

| Research Question | Importance | Proposed Approach |

|---|---|---|

| What is the optimal synthetic route? | Enables further research and potential commercialization. | Retrosynthetic analysis and experimental validation of different synthetic pathways. |

| What are its fundamental physicochemical properties? | Provides essential data for all future studies. | Standard analytical and spectroscopic techniques (e.g., DSC, TGA, NMR, FT-IR, UV-Vis). |

| How does the isomeric structure affect its properties? | Elucidates structure-property relationships for rational design. | Synthesis and comparative analysis of different isomers. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Benzyloxyphenyl)-2-cyanophenol with high yield and purity?

- Methodological Answer : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling to form the biphenyl backbone. Subsequent benzyl ether protection of the hydroxyl group and cyano substitution at the ortho position should be optimized using anhydrous conditions and catalysts like Pd(PPh₃)₄. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Monitor reaction progress using TLC and confirm structure via -NMR and FT-IR spectroscopy .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- -NMR to confirm aromatic proton environments and benzyloxy group integration.

- -NMR to identify the cyanophenol carbon (δ ~110-120 ppm).

- FT-IR for O-H (broad ~3200 cm⁻¹), C≡N (~2240 cm⁻¹), and ether (C-O-C, ~1250 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) for exact molecular ion matching. Cross-validate with computational NMR predictions using DFT methods .

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For non-UV-active impurities, employ evaporative light scattering detection (ELSD). Confirm impurity structures via LC-MS/MS. Calibrate with spiked standards of common byproducts (e.g., deprotected phenol derivatives) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent effects, pH-dependent tautomerism, or crystallographic polymorphism. Standardize experimental conditions (e.g., DMSO-d₆ for NMR, inert atmosphere). Compare data with computational simulations (DFT for NMR, TD-DFT for UV-Vis) to identify solvent or conformational biases. Re-crystallize the compound in different solvents (e.g., ethanol vs. DCM) and analyze via X-ray diffraction to assess polymorphism .

Q. What mechanistic insights explain the compound’s reactivity under acidic or basic conditions?

- Methodological Answer : Under acidic conditions, the benzyloxy group may undergo hydrolysis to form 2-cyano-4-hydroxyphenyl derivatives. In basic media, the cyanophenol moiety can participate in nucleophilic aromatic substitution. Monitor degradation pathways using in situ FT-IR and LC-MS. Kinetic studies (variable temperature/pH) combined with DFT transition-state modeling clarify reaction mechanisms .

Q. How can computational models predict the photostability and electronic properties of this compound?

- Methodological Answer : Perform time-dependent DFT (TD-DFT) to calculate UV-Vis absorption spectra and excited-state lifetimes. Assess photodegradation pathways using molecular dynamics simulations under simulated sunlight. Validate with experimental accelerated aging tests (Xe lamp exposure, HPLC monitoring). QSPR models trained on analogous cyanophenols can predict oxidative stability .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound?

- Methodological Answer : Implement strict QC protocols:

- Purity ≥99% (HPLC-ELSD).

- Polymorph control via XRPD.

- Solvent residue analysis (GC-MS).

- Biological assays should include internal standards (e.g., known kinase inhibitors) to normalize activity data. Use multivariate analysis (PCA) to correlate physicochemical properties (logP, solubility) with bioactivity trends .

Methodological Considerations

- Data Interpretation : Address spectral overlaps (e.g., benzyloxy vs. aromatic protons) via 2D NMR (COSY, HSQC) .

- Controlled Experiments : Include stability studies (40°C/75% RH for 4 weeks) to assess shelf-life .

- Ethical Research Practices : Adhere to Green Chemistry principles (e.g., replace toxic solvents with cyclopentyl methyl ether in synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.